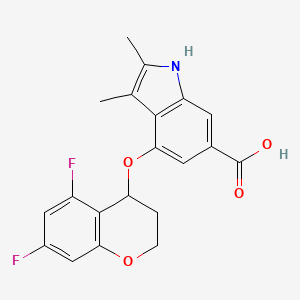
N,N'-Bis(2-aminoethyl)-1,3-propanediamine-D20
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 is a chemical compound with the molecular formula C7H20N4. It is a high-affinity copper (II) chelator and is known for its ability to inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency in human promyelocytic leukemia cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 can be synthesized through the reaction of ethylene diamine with acrylonitrile, followed by hydrogenation. The reaction conditions typically involve:
Temperature: 80-100°C
Pressure: 1-5 atm
Catalyst: Nickel or palladium on carbon
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 involves large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the formation of by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding amine oxides.
Reduction: Can be reduced to form primary amines.
Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides
Reduction: Primary amines
Substitution: N-alkyl or N-acyl derivatives
Aplicaciones Científicas De Investigación
N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Employed in studies involving copper metabolism and its role in cellular processes.
Medicine: Investigated for its potential use in treating diseases related to copper metabolism, such as Wilson’s disease.
Industry: Utilized in the production of polymers and as a curing agent for epoxy resins.
Mecanismo De Acción
N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 exerts its effects by chelating copper ions, thereby inhibiting mitochondrial cytochrome c oxidase. This inhibition leads to a decrease in cellular copper levels, affecting various copper-dependent enzymes and pathways. The compound’s high affinity for copper ions makes it effective in disrupting copper homeostasis in cells .
Comparación Con Compuestos Similares
Similar Compounds
Triethylenetetramine: Another copper chelator used in the treatment of Wilson’s disease.
Ethylenediamine: A simpler diamine with similar chelating properties but lower affinity for copper ions.
Uniqueness
N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 is unique due to its high affinity for copper ions and its ability to inhibit mitochondrial cytochrome c oxidase. This makes it particularly useful in research involving copper metabolism and its related disorders .
Propiedades
Fórmula molecular |
C7H20N4 |
|---|---|
Peso molecular |
180.38 g/mol |
Nombre IUPAC |
N,N',1,1,2,2,3,3-octadeuterio-N,N'-bis[1,1,2,2-tetradeuterio-2-(dideuterioamino)ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C7H20N4/c8-2-6-10-4-1-5-11-7-3-9/h10-11H,1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2/hD6 |
Clave InChI |
UWMHHZFHBCYGCV-XOHOQQTLSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H] |
SMILES canónico |
C(CNCCN)CNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


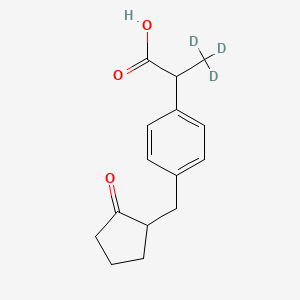
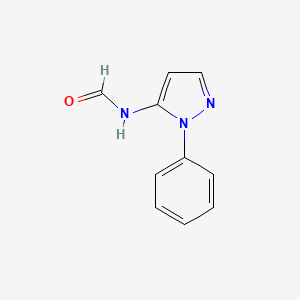
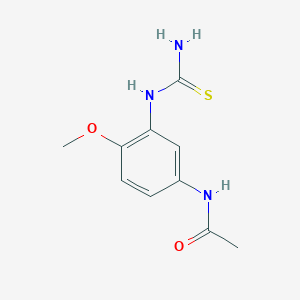
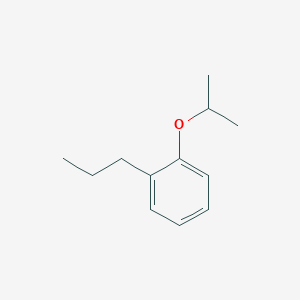
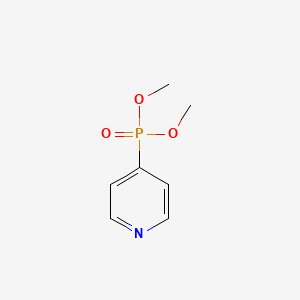


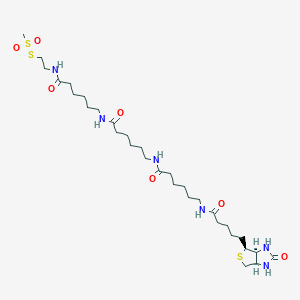

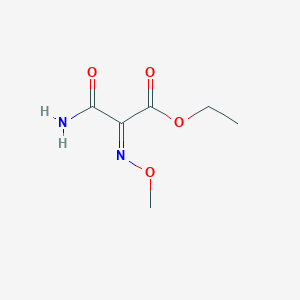
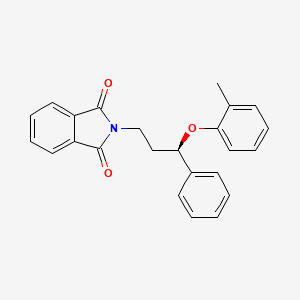
![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)
![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
